Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216387-41-5
VCID: VC7626997
InChI: InChI=1S/C14H16FN3O2S.ClH/c1-2-20-14(19)18-7-5-17(6-8-18)13-16-11-4-3-10(15)9-12(11)21-13;/h3-4,9H,2,5-8H2,1H3;1H
SMILES: CCOC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F.Cl
Molecular Formula: C14H17ClFN3O2S
Molecular Weight: 345.82

Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride

CAS No.: 1216387-41-5

Cat. No.: VC7626997

Molecular Formula: C14H17ClFN3O2S

Molecular Weight: 345.82

* For research use only. Not for human or veterinary use.

Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride - 1216387-41-5

Specification

CAS No. 1216387-41-5
Molecular Formula C14H17ClFN3O2S
Molecular Weight 345.82
IUPAC Name ethyl 4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H16FN3O2S.ClH/c1-2-20-14(19)18-7-5-17(6-8-18)13-16-11-4-3-10(15)9-12(11)21-13;/h3-4,9H,2,5-8H2,1H3;1H
Standard InChI Key OBBMKXAROJGYNC-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s architecture features a 6-fluorobenzo[d]thiazole moiety linked to a piperazine ring via a carboxylate ester (Figure 1). The benzothiazole group, a heterocyclic aromatic system, is fluorinated at the sixth position to enhance lipophilicity and metabolic stability. The piperazine ring, a saturated six-membered nitrogen-containing cycle, contributes to conformational flexibility and hydrogen-bonding capacity, while the ethyl carboxylate group introduces ester functionality for further derivatization .

Table 1: Molecular Properties of Ethyl 4-(6-Fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate Hydrochloride

PropertyValue
CAS No.1216387-41-5
Molecular FormulaC14H17ClFN3O2S\text{C}_{14}\text{H}_{17}\text{ClFN}_3\text{O}_2\text{S}
Molecular Weight345.82 g/mol
IUPAC Nameethyl 4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxylate; hydrochloride
Key Functional GroupsBenzothiazole, Piperazine, Ethyl Carboxylate, Fluorine

Physicochemical Characteristics

The hydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo assays. Fluorine’s electronegativity modulates electron distribution, potentially enhancing binding affinity to biological targets. Computational models predict moderate logP values (~2.5), suggesting balanced hydrophobicity for membrane permeability .

Synthetic Pathways and Optimization

General Synthesis Strategy

Synthesis typically proceeds through sequential ring formation and functionalization (Figure 2):

  • Benzothiazole Formation: Condensation of 2-aminothiophenol derivatives with fluorinated carbonyl precursors yields the 6-fluorobenzo[d]thiazole core.

  • Piperazine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination attaches the piperazine ring to the benzothiazole’s second position .

  • Ethyl Carboxylate Introduction: Esterification with ethyl chloroformate completes the structure, followed by hydrochloride salt formation.

Challenges and Yield Optimization

Key challenges include controlling regioselectivity during benzothiazole formation and minimizing piperazine dimerization. Catalytic systems employing palladium or copper ligands improve coupling efficiency, while low-temperature esterification reduces side reactions . Purification via recrystallization or chromatography typically achieves >90% purity.

Biological Activities and Mechanistic Insights

Antimicrobial and Antiviral Activity

Benzothiazole derivatives demonstrate broad-spectrum antimicrobial effects. The fluorine atom’s electronegativity disrupts microbial enzyme cofactors, while the piperazine ring chelates metal ions essential for pathogen viability. Against RNA viruses, similar compounds inhibit viral protease activity by binding to catalytic dyads (e.g., SARS-CoV-2 Mpro^\text{pro} inhibition at 5–10 μM) .

Comparative Analysis with Structural Analogs

Table 2: Comparative Profile of Benzothiazole-Piperazine Derivatives

CompoundSubstituentMolecular Weight (g/mol)Key Activity
Target Compound6-Fluoro345.82Under investigation
Methoxy Analog (CID 4575464)6-Methoxy504.60Topoisomerase II inhibition
Nitro Derivative6-Nitro549.57Antitubercular

The methoxy analog’s higher molecular weight correlates with increased steric hindrance, reducing membrane permeability but enhancing target specificity . Fluorine’s smaller van der Waals radius preserves pharmacokinetic advantages, favoring the target compound for CNS applications.

Future Research Directions

Synthesis Scalability

Developing one-pot syntheses and flow chemistry protocols could reduce production costs. Catalytic asymmetric methods may yield enantiopure forms for stereoselective activity studies.

Structure-Activity Relationship (SAR) Studies

Systematic modifications at the benzothiazole’s 6th position (e.g., Cl, Br, CF3_3) will clarify electronic effects on bioactivity. Piperazine N-functionalization (e.g., acyl, sulfonyl groups) could modulate solubility and target engagement .

Preclinical Development

Prioritize in vivo toxicity profiling and pharmacokinetic studies in rodent models. Radiolabeling (e.g., 18^{18}F) would enable positron emission tomography (PET) imaging to track biodistribution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator